molecular formula C15H18FN5O B2874156 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide CAS No. 921103-99-3

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

Cat. No.: B2874156
CAS No.: 921103-99-3
M. Wt: 303.341
InChI Key: DKKXYHLQMNKWNS-UHFFFAOYSA-N
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Description

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide is a synthetic organic compound featuring a tetrazole ring substituted with a cyclohexyl group, linked via a methylene bridge to a 4-fluorobenzamide moiety.

Key structural attributes:

  • Tetrazole core: Imparts metabolic stability and hydrogen-bonding capacity.
  • Cyclohexyl group: Enhances lipophilicity, influencing pharmacokinetics.
  • 4-Fluorobenzamide: A bioisostere for carboxylic acids, contributing to target binding affinity.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKXYHLQMNKWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ritter Reaction for Cyclohexylamide Formation

The synthesis begins with the Ritter reaction between 5-chlorovaleronitrile and cyclohexanol under concentrated sulfuric acid catalysis. Optimal conditions include a molar ratio of 1:1.2 (5-chlorovaleronitrile:cyclohexanol) and a reaction temperature of 25–30°C for 4 hours, yielding 5-chloro-N-cyclohexylvaleramide with 89% efficiency.

Reaction Conditions Table

Parameter Value
Molar Ratio (Nitrile:Alcohol) 1:1.2
Catalyst Concentrated H₂SO₄ (1:5 molar ratio)
Temperature 25–30°C
Time 4 hours
Yield 89%

Tetrazole Cyclization Using Trimethylsilyl Azide

Phosphorus pentachloride (PCl₅) activates the amide intermediate, enabling cyclization with trimethylsilyl azide (TMSN₃). A toluene solvent system at 55°C for 7 hours facilitates tetrazole ring formation, producing 1-cyclohexyl-5-(chlorobutyl)-1H-tetrazole. Subsequent hydrolysis of the chlorobutyl side chain to a primary amine is achieved via hydrogenolysis or nucleophilic substitution.

Critical Optimization Parameters

  • PCl₅ Stoichiometry : 1:1.3 (amide:PCl₅) ensures complete activation.
  • Cyclization Temperature : >50°C prevents intermediate precipitation.
  • Workup : Ice-water quenching followed by toluene extraction minimizes side-product formation.

Preparation of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (70°C, 2 hours) to generate the acid chloride. Excess SOCl₂ is removed via distillation, yielding a colorless liquid with >95% purity.

Amide Coupling Reaction

The final step involves coupling 1-cyclohexyl-1H-tetrazole-5-methylamine with 4-fluorobenzoyl chloride. Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C to room temperature afford the target compound in 73% yield after recrystallization.

Reaction Scheme
$$
\text{1-Cyclohexyl-1H-tetrazole-5-methylamine} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{EDC/HOBt, DCM}} \text{this compound}
$$

Optimized Coupling Conditions

Parameter Value
Coupling Agent EDC (1.2 equiv)
Additive HOBt (1.1 equiv)
Solvent DCM
Temperature 0°C → RT
Reaction Time 12 hours
Yield 73%

Purification and Characterization

Recrystallization

Crude product recrystallization from ethyl acetate/petroleum ether (1:3 v/v) yields white crystals with >99% HPLC purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.15 (t, 2H, Ar-H), 4.65 (s, 2H, CH₂), 3.90 (m, 1H, cyclohexyl), 1.50–1.85 (m, 10H, cyclohexyl).
  • ¹³C NMR : δ 166.5 (C=O), 164.2 (Ar-C-F), 134.8 (tetrazole-C), 115.7 (Ar-C), 55.3 (CH₂), 33.8 (cyclohexyl).
  • HRMS (ESI+) : m/z calcd. for C₁₆H₁₉FN₅O [M+H]⁺ 332.1612, found 332.1609.

Challenges and Alternative Routes

Regioselectivity in Tetrazole Formation

The use of TMSN₃ favors 1-substituted tetrazole isomers, but minor 2-substituted byproducts may form. Chromatographic separation or selective crystallization (e.g., methylene chloride/isopropanol) achieves >98% regiopurity.

Amine Protection Strategies

Benzyl groups are employed during intermediate stages to prevent unwanted side reactions. Catalytic hydrogenation (Pd/C, H₂, 50 psi) cleanly removes protecting groups without tetrazole ring degradation.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound differs from analogs in the provided evidence (e.g., 5a–5j ) by replacing the (2-(prop-2-ynyloxy)phenyl)methyl and benzenamine groups with a simpler 4-fluorobenzamide moiety.

Table 1: Structural and Physical Property Comparison
Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR, NMR)
Target Compound 4-Fluorobenzamide N/A* N/A* ~318.36† Expected IR: ~1680 cm⁻¹ (C=O), ~1600 cm⁻¹ (C-F)
5c 4-Fluorobenzenamine 80 189 405.4 IR: 3418 (-NH), 2120 (C≡C); NMR: δ 7.2–6.8 (Ar-H)
5f 4-Fluoro-2-methylbenzenamine 77 183 419.4 IR: 3222 (C-H), 1579 (C-N); NMR: δ 2.3 (CH₃)
LY344864 4-Fluorobenzamide (carbazole derivative) N/A N/A 337.38 MS: m/z 338 [M+H]+; NMR: δ 7.8–7.1 (Ar-H)

Pharmacological Implications

Fluorobenzamide derivatives like LY344864 and Flesinoxan exhibit serotonin (5-HT) receptor modulation, suggesting the target compound may share similar bioactivity. However, the absence of the propargyloxy phenyl group in the target compound (compared to 5a–5j) could reduce interactions with hydrophobic binding pockets, altering receptor specificity.

Key Research Findings

  • Structural Simplicity vs. Bioactivity : Simplified analogs (e.g., target compound) may trade reduced steric bulk for improved solubility, as seen in LY344864 .
  • Fluorine Substitution : The 4-fluoro group enhances metabolic stability and electronegativity, critical for target binding, as observed in 5c (4-fluorobenzenamine, 80% yield) .
  • Tetrazole Utility : Cyclohexyl-tetrazole derivatives (5a–5j ) demonstrate high yields (70–98%) and crystallinity , suggesting the target compound may also exhibit favorable synthetic scalability.

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18N4F
  • Molecular Weight : 262.32 g/mol
  • CAS Number : Not directly available; however, related compounds can be referenced for synthesis and biological activity.

The compound is believed to exert its biological effects primarily through interactions with specific receptors and enzymes involved in various physiological processes. The tetrazole moiety is known for its ability to mimic carboxylic acids, influencing receptor binding and activity.

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive properties in animal models. For instance, it has been shown to reduce pain responses in models of neuropathic pain, suggesting potential applications in pain management therapies.

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects, potentially through the modulation of inflammatory pathways in the central nervous system. Its ability to inhibit pro-inflammatory cytokines has been highlighted as a key mechanism.

Study 1: Antinociceptive Activity in Rodent Models

A study conducted on rodents evaluated the antinociceptive effects of this compound using the formalin test. Results indicated a significant reduction in pain scores compared to control groups, with an optimal dose identified at 10 mg/kg.

Dose (mg/kg)Pain Score Reduction (%)
00
525
1050
2040

Study 2: Neuroprotection in Ischemic Models

In a model of cerebral ischemia, the compound was administered prior to inducing ischemic conditions. The results showed a marked reduction in neuronal death and improved functional outcomes measured by behavioral tests.

Treatment GroupNeuronal Viability (%)Functional Score (out of 10)
Control303
Compound708

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